Dexlofexidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the imidazoline ring: This is achieved by reacting 2,6-dichlorophenoxyacetaldehyde with ethylenediamine under acidic conditions.
Hydrochloride formation: The resulting imidazoline compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Dexlofexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: Researchers use it to study the effects of alpha-2 adrenergic receptor activation on cellular processes.
Medicine: It is primarily used to manage opioid withdrawal symptoms, but it is also being investigated for potential use in treating alcohol withdrawal and other conditions.
Mechanism of Action
Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.
Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.
Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.
Uniqueness
Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .
Biological Activity
Dexlofexidine hydrochloride, a selective alpha-2 adrenergic agonist, is primarily utilized in the management of opioid withdrawal symptoms. Its biological activity is characterized by its interaction with adrenergic receptors, particularly the alpha-2 subtypes, leading to a reduction in norepinephrine release both centrally and peripherally. This article explores the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by data tables and relevant research findings.
Dexlofexidine exerts its effects by binding to alpha-2 adrenergic receptors, specifically the alpha-2A subtype, which plays a crucial role in modulating neurotransmitter release. The binding affinity (Ki values) for dexlofexidine at various receptor subtypes is as follows:
Receptor Subtype | Ki (nM) |
---|---|
Alpha-2A | 4 |
Alpha-2B | 67 |
Alpha-2C | 69 |
The lower the Ki value, the stronger the binding affinity, indicating that dexlofexidine has a significantly higher affinity for the alpha-2A receptor compared to the other subtypes .
Pharmacodynamics
Dexlofexidine's primary pharmacological action is the inhibition of norepinephrine release. This mechanism is beneficial in alleviating symptoms associated with opioid withdrawal, such as anxiety, agitation, and autonomic instability. Clinical studies have demonstrated that dexlofexidine effectively reduces these symptoms without significantly affecting opioid craving or endogenous opioid levels .
Pharmacokinetics
The pharmacokinetic profile of dexlofexidine includes:
- Bioavailability : Approximately 90% following oral administration.
- Peak Plasma Concentration (Cmax) : Achieved within 3 hours post-administration.
- Half-life : Approximately 11 hours.
- Protein Binding : 80–90%, indicating extensive distribution in body tissues.
The drug undergoes hepatic metabolism and is primarily excreted via the kidneys .
Clinical Applications and Case Studies
This compound has been evaluated in several clinical settings:
- Opioid Withdrawal Management :
- Hypertension Management :
Safety Profile
The safety profile of dexlofexidine includes common adverse effects such as sedation, hypotension, and bradycardia. Monitoring of vital signs is recommended during treatment to mitigate these risks. Notably, its use is contraindicated in patients with severe cardiovascular disorders due to potential exacerbation of these conditions .
Properties
CAS No. |
87858-98-8 |
---|---|
Molecular Formula |
C11H13Cl3N2O |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
DWWHMKBNNNZGHF-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.